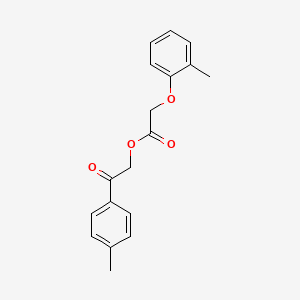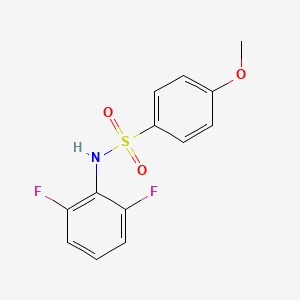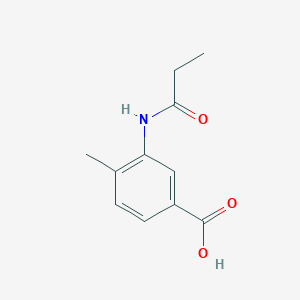
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A is not fully understood, but it is believed to act through multiple pathways. In cancer research, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell growth and survival. Inflammation research has shown that 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A can inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the regulation of inflammation. In neurodegenerative disease research, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of neuroinflammation and neuroprotection.
Biochemical and Physiological Effects:
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has been shown to have various biochemical and physiological effects in animal models. In cancer research, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A can reduce inflammation and oxidative stress in animal models. In neurodegenerative disease research, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has been shown to improve cognitive function and reduce neuroinflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its limited availability and high cost can be a limitation for some research groups.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A. In cancer research, further studies are needed to determine the optimal dosage and treatment duration for 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A. In inflammation research, more studies are needed to determine the mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A and its potential use in treating chronic inflammatory diseases. In neurodegenerative disease research, future studies are needed to determine the long-term effects of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A on cognitive function and neuroprotection.
In conclusion, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A in various fields of research.
Synthesemethoden
The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A involves the reaction of 2-chloro-4,6-dimethylphenol with 2-methoxyaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then acetylated with acetic anhydride to obtain 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has been studied for its potential application in various fields of research, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer research, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has shown that 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has anti-inflammatory properties and can reduce inflammation in animal models. In neurodegenerative disease research, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has shown potential neuroprotective effects and can improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-8-12(2)17(13(18)9-11)22-10-16(20)19-14-6-4-5-7-15(14)21-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFYNGCSAHRVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)
![[bis(4-chlorophenyl)methyl]formamide](/img/structure/B5727782.png)


![2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5727822.png)


![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5727863.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5727869.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)

![{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)